

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Scyphostatin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Scyphostatin**

Cat. No.: **B1245880**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Scyphostatin, a natural product isolated from the mycelial extract of the discomycete *Trichopeziza mollissima* (SANK 13892), is a potent and specific inhibitor of neutral sphingomyelinase (N-SMase).^{[1][2]} Its unique chemical architecture and significant biological activity have made it a compelling target for synthetic chemists and a valuable pharmacological tool for studying the role of ceramide in cellular signaling pathways, such as those involved in inflammation and apoptosis.^[3] This guide provides a detailed examination of its complex chemical structure and stereochemistry, supported by quantitative data, experimental methodologies, and pathway visualizations.

Chemical Structure

Scyphostatin is a complex molecule comprising two main moieties: a highly functionalized hydrophilic epoxycyclohexenone "head" and a lipophilic tetraenamide "tail".^{[4][5]} The molecular formula for **Scyphostatin** is C₂₉H₄₃NO₅.^{[5][6]}

The IUPAC name for **Scyphostatin** is (2E,4E,6E,12E)-N-[(2S)-1-hydroxy-3-[(1S,2S,6S)-2-hydroxy-3-oxo-7-oxabicyclo[4.1.0]hept-4-en-2-yl]propan-2-yl]-8,10,12,14-tetramethylhexadeca-2,4,6,12-tetraenamide.^[6]

The structure consists of:

- A Bicyclic Epoxycyclohexenone Core: This hydrophilic portion contains a cyclohexenone ring fused with an epoxide. It possesses multiple stereocenters, contributing significantly to the molecule's complexity and biological activity.[5][7]
- A Polyunsaturated Fatty Acid Side Chain: This hydrophobic tail is an amide-linked, tetramethylated, hexadecatetraenoic acid derivative. The geometry of the double bonds and the stereochemistry of the methyl-bearing carbons are crucial for its interaction with N-SMase.[8]

Physicochemical and Biological Properties

Scyphostatin's unique structure confers specific physicochemical and biological properties. The quantitative data available for **Scyphostatin** are summarized below for clarity and comparison.

Table 1: Physicochemical Properties of Scyphostatin

Property	Value	Source
Molecular Formula	C ₂₉ H ₄₃ NO ₅	[5][6]
Molecular Weight	485.7 g/mol	[6]
Exact Mass	485.31412347 Da	[6]
Appearance	Colorless oil	[5]
Optical Rotation [α] ²⁵ D	+66.4° (c 0.09 in MeOH)	[5]
XLogP3	5.6	[6]

Table 2: Biological Activity of Scyphostatin

Target Enzyme	IC ₅₀ Value	Notes	Source
Neutral Sphingomyelinase (N- SMase)	1.0 μ M	Potent and specific inhibition.	[1][2][3][5]
Acidic Sphingomyelinase (A- SMase)	49.3 μ M	Approximately 50-fold less potent compared to N-SMase.	[1][3][5]

Stereochemistry

The precise three-dimensional arrangement of atoms in **Scyphostatin** is critical for its biological function. The molecule contains several chiral centers, and their absolute configurations have been determined through a combination of chemical degradation, spectroscopic analysis, and asymmetric total synthesis.[4][9][10]

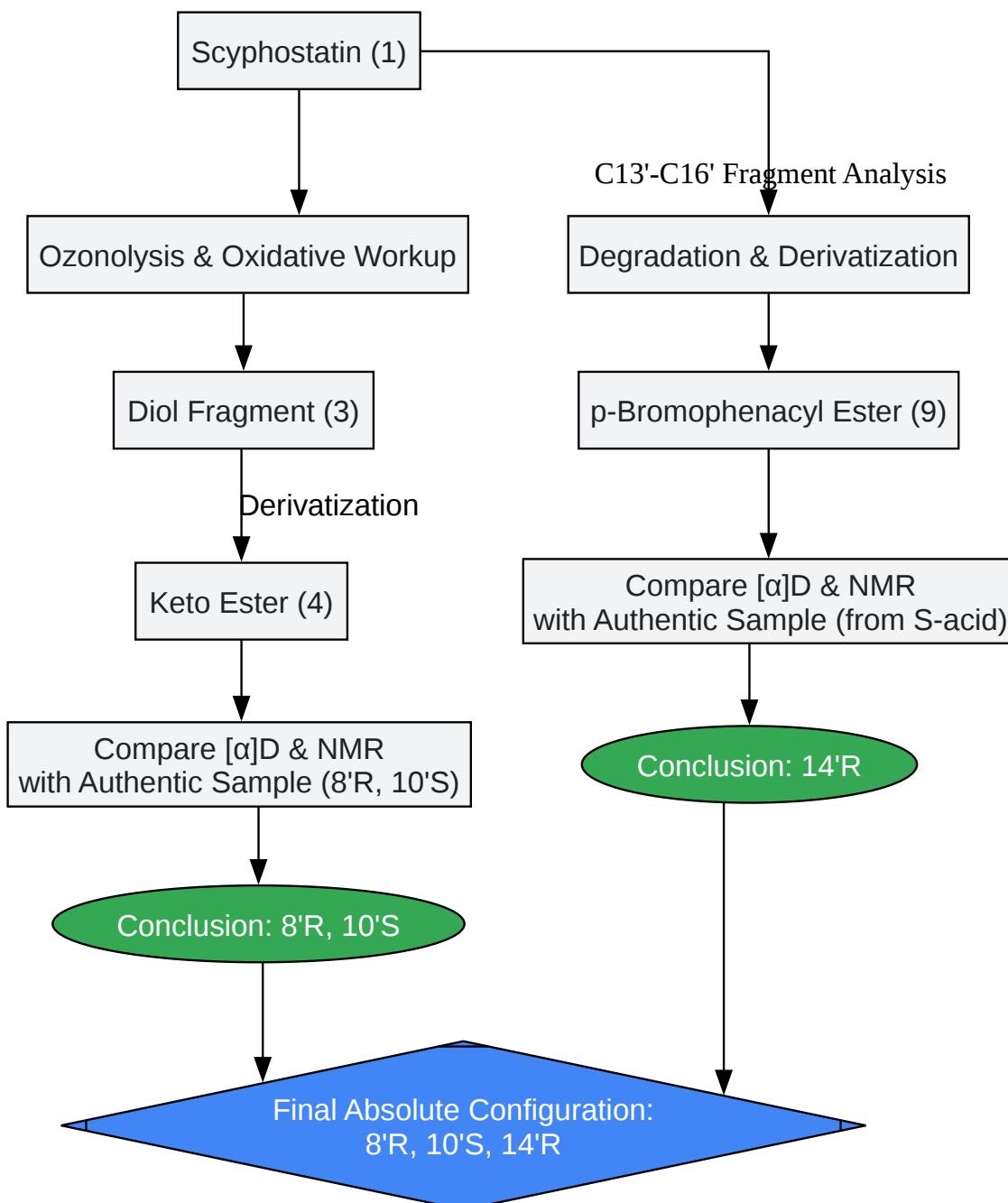
The absolute configuration of the side chain has been established as 8'R, 10'S, 14'R.[10][11] The stereochemistry of the hydrophilic head has also been elucidated, completing the full stereochemical structure of the natural product.[5]

The stereochemical complexity has made **Scyphostatin** a challenging target for total synthesis, with several research groups developing unique strategies to control the stereocenters.[1][4][7][9]

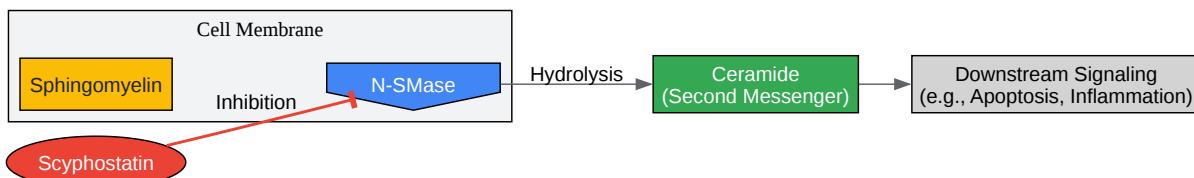
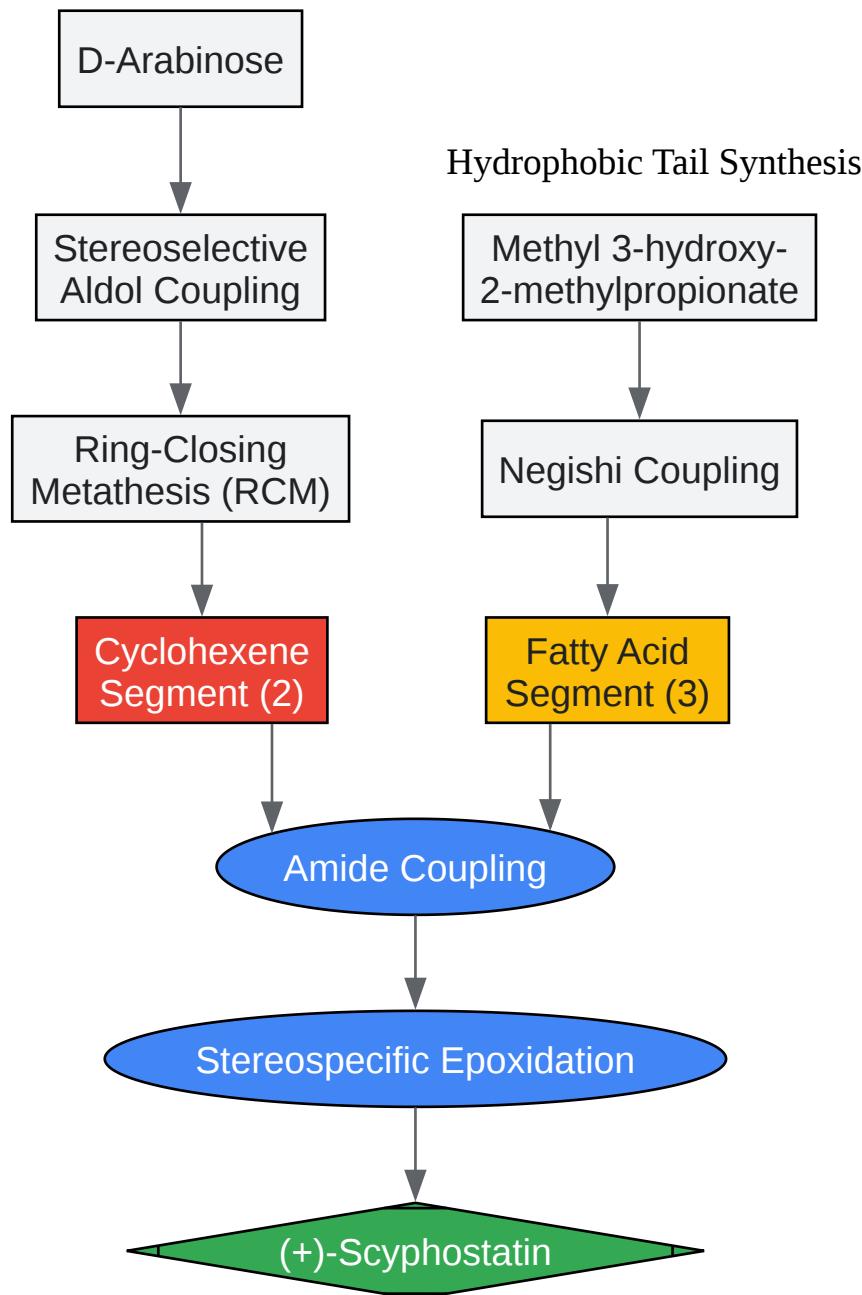
Experimental Protocols

The elucidation of **Scyphostatin**'s structure and its synthesis have involved intricate experimental procedures. Below are summaries of key methodologies.

Determination of Absolute Configuration of the Side Chain


The absolute stereochemistry of the side chain was determined by Saito et al. through chemical degradation of the natural product into smaller, identifiable fragments.[10][11]

Methodology:



- Ozonolysis: **Scyphostatin (1)** was subjected to ozonolysis followed by an oxidative workup. This cleaved the double bonds in the side chain, yielding a diol (3) corresponding to the C7' to C12' fragment.
- Derivatization and Analysis of the C7'-C12' Fragment:
 - The diol (3) was treated with benzoyl chloride and triethylamine, followed by Dess-Martin periodinane to yield a keto ester (4).[10]
 - An authentic, optically active sample of the keto ester (8) was synthesized from a chiral starting material of known configuration.
 - The spectral data (¹H and ¹³C NMR, IR) and the specific rotation $[\alpha]D$ of the degradation product (4) were identical to the authentic sample (8), confirming the absolute configuration as 8'R, 10'S.[10][11]
- Isolation and Analysis of the C13'-C16' Fragment:
 - To determine the stereochemistry at C14', the C13'-C16' fragment was isolated as its p-bromophenacyl ester derivative (9).[10]
 - An authentic sample was prepared from commercially available (S)-(+)-2-methylbutyric acid.
 - Comparison of the physical and spectroscopic data of the degradation product with the authentic sample revealed an identical magnitude but opposite sign of optical rotation. This established the absolute configuration at C14' as R.[10][11]

The following diagram illustrates the logical workflow for determining the side chain stereochemistry.

C7'-C12' Fragment Analysis

Hydrophilic Head Synthesis

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Scyphostatin, a neutral sphingomyelinase inhibitor from a discomycete, *Trichopeziza mollissima*: taxonomy of the producing organism, fermentation, isolation, and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of scyphostatin, a neutral sphingomyelinase inhibitor from a discomycete, *Trichopeziza mollissima* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scyphostatin | C29H43NO5 | CID 10767247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Scyphostatin - ChemistryViews [chemistryviews.org]
- 9. Concise asymmetric total synthesis of scyphostatin, a potent inhibitor of neutral sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Scyphostatin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1245880#scyphostatin-chemical-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com